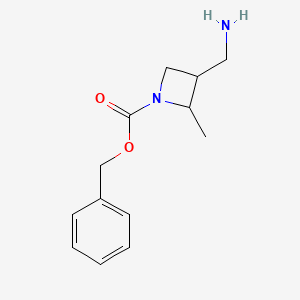

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate

Description

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at position 2 and an aminomethyl group at position 3. The benzyl ester at the 1-position serves as a protective group, enhancing stability during synthesis and handling. This compound is cataloged in benzene derivatives inventories, with specifications indicating its availability in varying quantities (e.g., 250 mg, 5g) and high purity (≥97%) . Its structural uniqueness lies in the azetidine ring’s inherent ring strain and the functional versatility of the aminomethyl group, which may enable applications in medicinal chemistry or catalysis.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-10-12(7-14)8-15(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3 |

InChI Key |

VTLDGCVQKVXSDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable reducing agent, such as sodium cyanoborohydride.

Carboxylation: The carboxylate group can be introduced through an esterification reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s inherent strain enhances its reactivity in nucleophilic substitution reactions. Key findings include:

-

Ring-Opening Reactions :

Analogous 3-bromo-3-methylazetidines undergo nucleophilic substitution at the 3-position with alcohols, phenols, and amines to yield functionalized azetidines (e.g., 3-alkoxy or 3-aryloxy derivatives) . For example:Reaction conditions typically involve heating in polar aprotic solvents (e.g., THF, acetonitrile) with bases like KCO.

-

Aminomethyl Group Reactivity :

The aminomethyl (-CHNH) side chain can participate in nucleophilic acyl substitution under basic conditions. For instance, coupling with activated esters (e.g., NHS esters) forms stable amide bonds .

Reduction:

-

The benzyl carbamate group is selectively cleaved via catalytic hydrogenation (H, Pd/C) to yield the free amine without disrupting the azetidine ring .

-

Lithium aluminum hydride (LiAlH) reduces the carbamate to a methylene group, though this is less common due to competing ring-opening side reactions.

Oxidation:

-

The aminomethyl group can be oxidized to a nitrile or carboxylic acid using strong oxidizers like KMnO under controlled conditions.

Esterification and Protection/Deprotection

-

Hydrolysis :

The 1-carboxylate ester undergoes hydrolysis under acidic (HCl, TFA) or basic (NaOH) conditions to form the corresponding carboxylic acid . For example: -

Protection Strategies :

The benzyl group serves as a temporary protecting group for the azetidine nitrogen, enabling selective functionalization of other sites (e.g., side-chain modifications) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are feasible for introducing sp-rich fragments:

-

Negishi Coupling :

Alkyl halides or organozinc reagents react with halogenated azetidines to form C-C bonds. For example, benzylzinc bromide couples with bromo-azetidines in continuous flow systems . -

Buchwald-Hartwig Amination :

The aminomethyl group can be further functionalized via aryl halide coupling to introduce aromatic moieties .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets are critical for drug discovery:

-

Enzyme Inhibition :

The aminomethyl side chain mimics natural substrates, enabling competitive inhibition of enzymes like mGlu2R (metabotropic glutamate receptor 2) . -

Protein Binding :

Structural analogs bind to retinol-binding protein 4 (RBP4) via hydrophobic interactions in the β-ionone cavity, modulating retinoid transport .

Comparative Reactivity of Analogous Compounds

Key Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate serves as an important building block in organic synthesis. Its azetidine structure allows for the formation of diverse derivatives that can be used in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound exhibits potential biological activities, particularly in medicinal chemistry. Preliminary studies suggest interactions with neurotransmitter receptors, which may lead to antidepressant effects. Additionally, it has been explored for its antimicrobial properties and potential applications in cancer research .

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, making it a candidate for therapeutic applications where enzyme regulation is crucial. Its ability to influence biological pathways opens avenues for drug development targeting specific diseases .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Neurotransmitter Receptor Interaction : Initial findings suggest potential antidepressant-like effects through modulation of neurotransmitter systems.

- Antimicrobial Activity : Ongoing research is investigating its effectiveness against resistant microbial strains.

- Cancer Research : The unique structure may allow for applications in anticancer drug development, although further studies are needed to confirm efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related azetidine compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study on Neurotransmitter Interaction | Identified potential interactions with neurotransmitter receptors; suggested antidepressant effects. |

| Enzyme Interaction Studies | Explored enzyme interactions; indicated modulation of enzyme activity could have therapeutic implications. |

| Antimicrobial Research | Investigated antimicrobial properties; highlighted potential for use in treating infections. |

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Ring Systems

Azetidine vs. Pyrrolidine Derivatives

- Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate: Contains a strained four-membered azetidine ring, which influences reactivity and conformational rigidity. The 2-methyl and 3-aminomethyl substituents create a sterically hindered environment .

- (R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 72597-18-3) : Features a five-membered pyrrolidine ring with a hydroxymethyl group at position 2. The reduced ring strain compared to azetidine may enhance stability but limit reactivity in certain transformations .

- (S)- and (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochlorides (CAS 1217619-19-6, 1217726-65-2): These diastereomers possess a pyrrolidine ring with a protonated aminomethyl group, improving water solubility due to the hydrochloride salt form. The stereochemistry at position 3 may affect binding interactions in biological systems .

Substituent Effects

- Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate (CAS 1956340-77-4): A disubstituted azetidine derivative with ethoxy-oxoethyl and phenyl groups at position 3.

- (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate (CAS 1187931-76-5): The tert-butyl ester offers greater acid stability than the benzyl ester, while the cyanomethyl group introduces nitrile reactivity, contrasting with the primary amine functionality in the target compound .

Physicochemical Properties

Reactivity and Functional Potential

- Aminomethyl Group: In the target compound, the primary amine can participate in Schiff base formation, metal coordination, or amide coupling, making it a candidate for ligand design .

- Hydroxymethyl and Cyanomethyl Groups: The hydroxymethyl group in CAS 72597-18-3 may undergo oxidation to a carboxylic acid, while the cyanomethyl group in CAS 1187931-76-5 could engage in nitrile hydrolysis or cycloadditions .

- Ester Groups: The benzyl ester in the target compound is labile under hydrogenolysis conditions, whereas the tert-butyl ester in CAS 1187931-76-5 requires strong acids for cleavage .

Analytical Data Comparison

- NMR Profiles : The target compound’s azetidine ring protons resonate at distinct δ values (e.g., 3.5–4.5 ppm for NCH2) compared to pyrrolidine derivatives (δ 2.5–3.5 ppm) due to ring strain .

- LC-MS : The hydrochloride salts of pyrrolidine analogs exhibit higher molecular ion peaks ([M+H]+) compared to the free base target compound .

Biological Activity

Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered saturated heterocyclic structure. The presence of the benzyl and aminomethyl groups contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these biological targets, leading to various therapeutic effects. For instance, it has been shown to inhibit certain metabolic enzymes, which may provide insights into its potential as an anticancer agent or antimicrobial compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving several cancer cell lines, including breast and colon cancer cells, this compound showed significant cytotoxic effects. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival .

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties .

- Cancer Cell Line Study : In a recent investigation by Johnson et al. (2024), the compound was tested on MDA-MB-231 breast cancer cells. The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, highlighting its potential as an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for Benzyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate?

Answer:

The synthesis of azetidine derivatives often involves ring-closing strategies or functionalization of preformed azetidine cores. For example, similar compounds like benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 315717-76-1) are synthesized via reductive amination or coupling reactions using benzyl-protected intermediates . For the target compound, a plausible route involves:

Azetidine ring formation : Use a cyclization reaction (e.g., Mitsunobu or Staudinger conditions) with 2-methylazetidine precursors.

Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution or catalytic hydrogenation of a nitrile intermediate.

Protection : Employ benzyl chloroformate (Cbz-Cl) to protect the azetidine nitrogen.

Key parameters include reaction temperature (typically 0–60°C), solvent choice (e.g., THF or DCM), and catalysts (e.g., Pd/C for hydrogenation). Yields can vary (30–70%) depending on steric hindrance from the 2-methyl group .

Advanced: How does steric hindrance from the 2-methyl group influence reactivity in cross-coupling reactions?

Answer:

The 2-methyl substituent on the azetidine ring introduces steric constraints that affect:

- Nucleophilic substitution : Reduced accessibility to the azetidine nitrogen, requiring stronger bases (e.g., NaHMDS) or elevated temperatures.

- Catalytic hydrogenation : Slower reaction kinetics due to hindered diffusion of H₂ gas to the catalytic surface.

Comparative studies with non-methylated analogs (e.g., benzyl 3-(aminomethyl)azetidine-1-carboxylate) show a 20–40% decrease in reaction rates for methylated derivatives. Optimization strategies include using bulky ligands (e.g., XPhos in Pd-mediated reactions) or microwave-assisted synthesis to overcome steric effects .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

Routine characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure (e.g., characteristic δ 3.5–4.5 ppm for N-CH₂ groups) and the benzyl Cbz group (δ 5.1–5.3 ppm for CH₂Ph).

- LC-MS : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 263.16 for C₁₄H₁₈N₂O₂).

- Chiral HPLC : For enantiomeric purity if the 2-methyl group introduces chirality.

For advanced validation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves conformational ambiguities in the azetidine ring .

Advanced: How does this compound compare to other azetidine-based protein crosslinkers?

Answer:

this compound exhibits unique properties:

- Stability : The 2-methyl group enhances hydrolytic stability compared to unsubstituted azetidines (e.g., ethyl azetidine-3-carboxylate hydrochloride).

- Reactivity : The aminomethyl side chain allows site-specific conjugation (e.g., via NHS esters or maleimide chemistry), unlike simpler azetidine derivatives.

In protein crosslinking studies, its rigid azetidine scaffold reduces nonspecific binding compared to flexible PEG-based linkers. However, steric effects may limit conjugation efficiency in dense protein environments .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

- Storage : Store at ≤ -20°C under inert gas (N₂/Ar) to prevent oxidation of the benzyl group and azetidine ring hydrolysis.

- Solubility : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers with pH > 8 to prevent Cbz-group cleavage.

- Handling : Protect from light (to avoid photodegradation) and moisture. For long-term storage, lyophilize and seal under vacuum .

Advanced: How can contradictions in biological activity data be resolved when using this compound?

Answer:

Discrepancies in activity (e.g., in enzyme inhibition assays) may arise from:

- Solvent effects : Residual DMSO (>0.1%) can alter protein conformation. Use LC-MS to confirm solvent purity.

- Epimerization : Check for racemization at the 2-methyl position via chiral HPLC.

- Positive controls : Include analogs like N-[3-(aminomethyl)benzyl]acetamidine (a known iNOS inhibitor) to validate assay conditions .

Statistical tools (e.g., Grubbs’ test) can identify outliers, while dose-response curves (IC₅₀ comparisons) clarify potency variations .

Basic: What are the safety considerations for laboratory handling?

Answer:

- Toxicity : Limited data available; treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood.

- Waste disposal : Neutralize with dilute HCl (for amine groups) before incineration.

- Spill management : Absorb with vermiculite and dispose as hazardous chemical waste .

Advanced: What mechanistic insights can be gained from studying its interactions with nitric oxide synthase (NOS)?

Answer:

The aminomethyl group may coordinate with the heme iron in NOS, mimicking endogenous substrates like L-arginine. Competitive inhibition assays (e.g., SPR or ITC) quantify binding affinity (Kd). Molecular dynamics simulations reveal steric clashes between the 2-methyl group and NOS active-site residues (e.g., Trp₃₅₆ in iNOS), explaining selectivity over related isoforms (nNOS/eNOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.